rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanol,cis
Description
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanol |
InChI |
InChI=1S/C10H12O2/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-5,7,10-11H,6H2,1H3/t7-,10-/m0/s1 |
InChI Key |
YXDVMJFEKYTFRB-XVKPBYJWSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](OC2=CC=CC=C12)CO |
Canonical SMILES |
CC1C(OC2=CC=CC=C12)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanol,cis typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Friedel-Crafts alkylation reaction to form the benzofuran ring, followed by reduction and chiral resolution to obtain the desired enantiomer. The reaction conditions often require the use of Lewis acids such as aluminum chloride or boron trifluoride to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors to maintain consistent reaction conditions and minimize by-products. Purification steps such as crystallization or chromatography are employed to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanol,cis undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted benzofuran derivatives with different functional groups.
Scientific Research Applications
rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanol,cis has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanol,cis involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows for enantioselective binding, which can lead to different biological effects. The pathways involved may include modulation of enzyme activity or receptor signaling, leading to the observed pharmacological effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanol,cis
- CAS No.: 2763583-93-1
- Molecular Formula : C₁₀H₁₂O₂
- Molecular Weight : 164.2011 g/mol
- Stereochemistry : Racemic mixture with cis configuration (2R,3S enantiomer pair) .
Structural Features :
The compound consists of a dihydrobenzofuran scaffold with a methyl group at the 3-position and a hydroxymethyl (-CH₂OH) substituent at the 2-position. The cis configuration implies spatial proximity between the methyl and hydroxymethyl groups, influencing molecular conformation and intermolecular interactions .
Table 1: Structural and Functional Group Comparisons
Key Findings :
Functional Group Diversity: Unlike the hydroxymethyl group in the target compound, derivatives such as 5-fluoro-1H-pyrazole-4-carboxylic acid (carboxylic acid) and N-benzyl-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide (cyanoamide) exhibit distinct reactivity profiles. Carboxylic acids typically engage in hydrogen bonding and salt formation, whereas cyanoamides participate in nucleophilic additions .
Stereochemical Impact: The cis configuration of the target compound contrasts with the trans configuration in rac-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanol, which alters dipole moments and crystal packing efficiency. Trans isomers often exhibit lower steric hindrance .
Ring Puckering Analysis: The dihydrobenzofuran core in the target compound is analogous to the 2,3-dihydro-1-benzofuran scaffold in 2-[benzyl(2,3-dihydro-1-benzofuran-2-ylmethyl)amino]ethanol. However, the latter’s aminoethanol substituent introduces additional hydrogen-bonding capacity, enhancing solubility in polar solvents . Puckering coordinates (q, φ) for dihydrobenzofuran derivatives are influenced by substituent bulk. The methyl group at C3 in the target compound may induce a flattened puckering amplitude (q ≈ 0.2–0.3 Å) compared to unsubstituted analogs .
Synthetic Utility: The hydroxymethyl group in the target compound is a precursor for further functionalization (e.g., oxidation to ketones or esterification). In contrast, fluorinated analogs like rac-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanol are tailored for bioactivity studies due to fluorine’s electronegativity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
